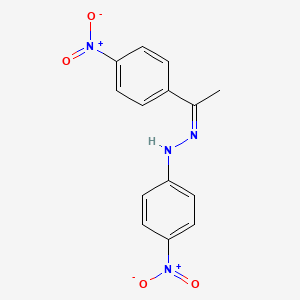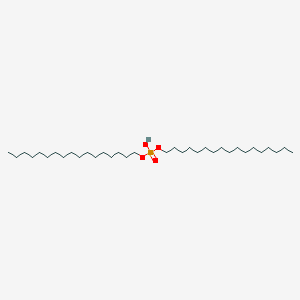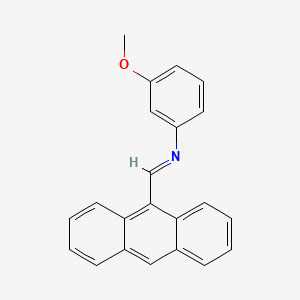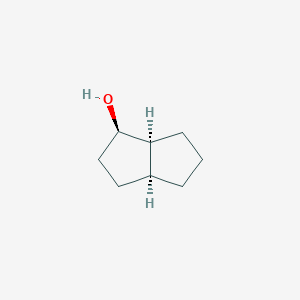
2-(4-Oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate is a compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds known for their diverse biological activities, including antimicrobial, antimalarial, antioxidant, anti-inflammatory, anticonvulsant, antihypertensive, antidiabetic, and antitumor properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by refluxing a mixture of 2-aminobenzoic acid and phenyl isothiocyanate, followed by thiation with phosphorus pentasulfide in boiling anhydrous pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(4-Oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities.
科学的研究の応用
2-(4-Oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: It is studied for its potential antimicrobial and antitumor activities.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
作用機序
The mechanism of action of 2-(4-Oxoquinazolin-3(4H)-yl)ethyl 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets bacterial enzymes, such as penicillin-binding proteins, which are essential for bacterial cell wall synthesis.
Pathways Involved: By binding to these enzymes, the compound inhibits their activity, leading to the disruption of bacterial cell wall synthesis and ultimately causing bacterial cell death.
類似化合物との比較
Similar Compounds
4(3H)-Quinazolinone: Known for its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
2,4(1H,3H)-Quinazolinedione: Exhibits a broad range of biological activities, including antimicrobial and antitumor properties.
特性
分子式 |
C18H15ClN2O3 |
|---|---|
分子量 |
342.8 g/mol |
IUPAC名 |
2-(4-oxoquinazolin-3-yl)ethyl 2-(4-chlorophenyl)acetate |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-7-5-13(6-8-14)11-17(22)24-10-9-21-12-20-16-4-2-1-3-15(16)18(21)23/h1-8,12H,9-11H2 |
InChIキー |
RWDXYXRMUNTAIJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCOC(=O)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Bicyclo[4.2.1]nonan-9-one](/img/structure/B11947966.png)



![2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine](/img/structure/B11947979.png)
![4-bromo-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline](/img/structure/B11947984.png)




